2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate
Description
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Properties
IUPAC Name |
oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S.C2H2O4/c19-18(20,21)13-2-1-3-14(6-13)22-15(26)9-25-7-12(8-25)17-23-16(24-27-17)11-4-5-28-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVIKUSSICKJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a derivative of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure incorporating a thiophene ring and an oxadiazole moiety, which are known for enhancing biological activity. The presence of trifluoromethyl groups is also significant as they can influence the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- A study highlighted that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis BCG, showcasing potential as antitubercular agents .
- Another investigation reported that specific 1,3,4-oxadiazole compounds showed high efficacy against Clostridium difficile, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics like vancomycin .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. The compound may exhibit:
- Inhibition of Tumor Growth : Studies have shown that certain oxadiazole derivatives can inhibit tubulin polymerization and induce mitotic arrest in cancer cell lines . For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and A549 .
- Mechanism of Action : The mechanisms often involve apoptosis induction through caspase pathways and inhibition of key signaling pathways such as NF-kB .
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Research suggests that modifications to the oxadiazole structure can enhance its ability to reduce inflammation markers in vitro and in vivo models .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Antitubercular Activity :
- Anticancer Screening :
Scientific Research Applications
Overview
The compound 2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a complex organic molecule featuring multiple heterocyclic structures, including thiophene and oxadiazole rings. Its unique chemical structure suggests significant potential for various scientific applications, particularly in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity . The presence of the oxadiazole and thiophene moieties is often linked to enhanced cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : Preliminary studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and leukemia (U937) cell lines .
- Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways, including caspase activation and modulation of p53 expression, which are crucial for cell cycle regulation and apoptosis .
Antimicrobial Activity
Compounds containing thiophene and oxadiazole rings have been reported to possess antimicrobial properties :
- Effectiveness Against Bacteria : Studies indicate that these compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them effective against both gram-positive and gram-negative bacteria .
- Potential Applications : Such antimicrobial properties suggest potential applications in developing new antibiotics or treatments for resistant bacterial strains.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent :
- Inhibition of Cytokines : In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play significant roles in inflammatory responses .
- Mechanism Insights : This activity may stem from its ability to modulate signaling pathways associated with inflammation, although further research is needed to elucidate specific molecular targets .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Anticancer Research : A study published in a peer-reviewed journal highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, reporting cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis .
- Antimicrobial Studies : Another research article focused on the synthesis and biological evaluation of thiophene-containing compounds, demonstrating their effectiveness against a range of pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
